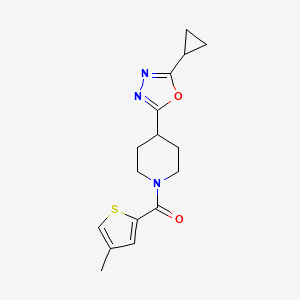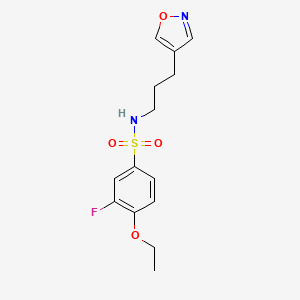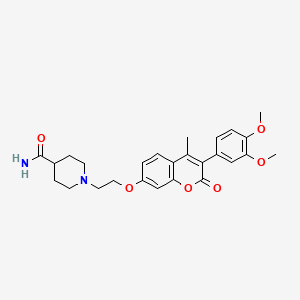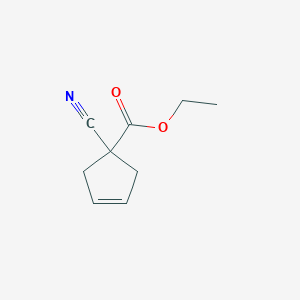![molecular formula C17H17N5OS B3011207 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide CAS No. 2034346-76-2](/img/structure/B3011207.png)
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Pharmaceutical Applications
Heterocyclic compounds, such as pyridines, thiazoles, and nicotinamides, are crucial structural components in pharmaceuticals due to their high biological activity. They are used in a wide range of applications, including as herbicides, insecticides, vitamins (nicotinic acid and nicotinic acid amide), pharmaceuticals, adhesives, and even in flavors and fragrances. The versatility of these compounds underscores their importance in drug development and the synthesis of active pharmaceutical ingredients (Higasio & Shoji, 2001).
Antimicrobial and Antifungal Applications
Compounds derived from nicotinamide structures, including thiazole and pyridine derivatives, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies highlight the potential of nicotinamide derivatives in combating microbial and fungal pathogens, which is critical for developing new antibiotics and antifungal agents (Othman, 2013).
Structural Modification for Biological Activity
Nicotinamides are a class of compounds with diverse applications ranging from antimicrobial agents to inhibitors of biological processes. Their structural modification is key to the observed activities, making them essential for studying biological activity and drug design. The combination of functional groups in nicotinamides, such as 1,3,4-thiadiazoles, can lead to compounds with antioxidant, antimicrobial, or anti-inflammatory activity, demonstrating the importance of structural characterization in understanding biological activity (Burnett, Johnston, & Green, 2015).
Enzyme Inhibition for Therapeutic Targets
Nicotinamide derivatives have been explored for their role in inhibiting specific enzymes, such as nicotinamide N-methyltransferase (NNMT), which plays a role in the metabolism of nicotinamide and related compounds. Inhibition of such enzymes can have therapeutic implications, including potential involvement in treating diseases like cutaneous malignant melanoma. This underscores the importance of nicotinamide derivatives in researching new therapeutic targets and treatments for various diseases (Ganzetti et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound binds to the kinase through key hydrogen bond interactions . This binding inhibits the activity of PI3Kα, PI3Kγ, and PI3Kδ with a nanomolar IC50 value .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation due to its inhibitory effect on PI3K . This could potentially lead to the compound’s use in therapeutic interventions for conditions characterized by uncontrolled cell growth, such as cancer.
Análisis Bioquímico
Biochemical Properties
Thiazolo[4,5-b]pyridines, the core structural motif of this compound, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities
Cellular Effects
Some thiazolo[4,5-b]pyridines have been reported to exhibit antitumor activities
Molecular Mechanism
It is known that thiazolo[4,5-b]pyridines can interact with a wide range of receptor targets
Propiedades
IUPAC Name |
N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-15(12-3-1-7-18-11-12)20-13-5-9-22(10-6-13)17-21-14-4-2-8-19-16(14)24-17/h1-4,7-8,11,13H,5-6,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPHJVFWSWVTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=CC=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)


![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)






![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3011145.png)
![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3011146.png)
